1-[3-(2-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-PHENYLPIPERAZINE
Description
1-[3-(2-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-17-9-5-4-8-16(17)18-14-19(26-22-18)20(25)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDMWAVAVPBGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(2-fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available raw materials. One common synthetic route involves the reaction of 2-fluorobenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxazole ring under acidic conditions . Industrial production methods focus on optimizing yield, purity, and cost-effectiveness, often employing continuous flow reactors and environmentally friendly solvents .
Chemical Reactions Analysis
1-[3-(2-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the oxazole ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-[3-(2-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[3-(2-fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine involves its interaction with various molecular targets. It is known to bind to specific receptors or enzymes, modulating their activity. For instance, it may act as an antagonist at certain neurotransmitter receptors, thereby influencing signal transduction pathways . The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
1-[3-(2-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine can be compared with other oxazole derivatives and similar heterocyclic compounds:
Oxazole Derivatives: Compounds like 3-(2-fluorophenyl)-1,2,4-oxadiazole share structural similarities but differ in their biological activities and chemical reactivity.
Indole Derivatives: Indole-based compounds, such as those containing the indole nucleus, exhibit a wide range of biological activities but have different structural features and reactivity patterns.
Diazine Derivatives: Diazine compounds, including pyrimidines and pyrazines, also have diverse applications in medicinal chemistry but differ in their core ring structure and functional groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
